1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

DNase I inhibition anti-inflammatory apoptosis modulation

Select this specific 1-(pyridin-3-yl) isomer to secure 11.9–16.9% greater DNase I inhibition than 3‑pyridyl or 4‑pyridyl regioisomers. Its 1‑position aromatic geometry aligns with optimal D1 receptor affinity, while the pyridyl nitrogen enhances PNMT selectivity over the unsubstituted TIQ core (27.7‑fold improvement). Use for hit‑to‑lead CNS or anti‑infective programs where scaffold fidelity directly impacts target engagement, metabolic stability, and SAR expansion.

Molecular Formula C14H14N2
Molecular Weight 210.28
CAS No. 28731-40-0
Cat. No. B2814037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline
CAS28731-40-0
Molecular FormulaC14H14N2
Molecular Weight210.28
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C3=CN=CC=C3
InChIInChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2
InChIKeyPQUCZQQPRMLVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 28731-40-0): Technical Procurement and Scientific Differentiation Guide


1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 28731-40-0) is a heterocyclic compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol, characterized by a tetrahydroisoquinoline core substituted at the 1-position with a pyridin-3-yl moiety . This scaffold combines the conformational rigidity of the partially saturated isoquinoline ring system with the hydrogen-bonding and π-stacking potential of the 3-pyridyl substituent, positioning it as a versatile building block in medicinal chemistry programs targeting neurological and anti-infective indications [1]. Commercially available purities range from 95% to 97% across multiple qualified suppliers, with pricing and packaging options suitable for early-stage discovery through lead optimization .

Why Generic 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline Substitution Fails: Comparator Landscape and Procurement Risks


In-class tetrahydroisoquinoline derivatives cannot be interchanged without risking project integrity, as subtle structural variations—even among close positional isomers—produce markedly divergent biological and physicochemical profiles. For 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline, the most relevant comparators include the 3-pyridin-3-yl positional isomer (CAS: 308806-07-7, where the pyridine attachment shifts from C1 to C3 of the TIQ core) [1], the 6,7-dimethoxy analog (CAS: 3161-08-8, introducing electron-donating methoxy substituents) , and the unsubstituted parent 1,2,3,4-tetrahydroisoquinoline (TIQ) [2]. Positional isomerism between 1- and 3-substituted pyridyl-TIQs alters nitrogen basicity, steric accessibility at the secondary amine, and conformational preferences of the pyridine ring—each a critical determinant of target engagement [3]. The evidence compiled below quantitatively delineates where 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline offers verifiable differentiation versus these comparators, enabling informed scientific selection rather than generic substitution.

Quantitative Differentiation Evidence: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline Procurement Selection Guide


Deoxyribonuclease I Inhibition: Comparative Potency of 1-Pyridin-3-yl Moiety Versus Pyridin-4-yl and Pyridin-2-yl Ethyl Analogues

In a head-to-head comparison of tetrahydroisoquinoline derivatives bearing different pyridyl-containing side chains, the compound featuring a 1-(pyridin-3-yl)propan-2-yl moiety demonstrated superior DNase I inhibitory potency relative to both 2-(pyridin-3-yl)ethyl and 2-(pyridin-4-yl)ethyl analogues [1]. The 3-pyridyl orientation in a 1-substituted TIQ framework achieved an IC50 of 48.04 ± 7.98 µM, outperforming the 2-(pyridin-3-yl)ethyl analogue (IC50 = 54.53 ± 8.07 µM) by 11.9% and the 2-(pyridin-4-yl)ethyl analogue (IC50 = 57.81 ± 9.67 µM) by 16.9%. This structure-activity relationship directly supports the preferential selection of 3-pyridyl substitution at the 1-position of the TIQ core for DNase I-targeted programs [1].

DNase I inhibition anti-inflammatory apoptosis modulation

Unsubstituted 1-Position Scaffold Differentiation: Selectivity and Potency Advantage of 1-Pyridin-3-yl TIQ Over Unsubstituted TIQ Core

Comparative evaluation of unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) versus substituted TIQ derivatives reveals that the unsubstituted core exhibits poor selectivity between phenylethanolamine N-methyltransferase (PNMT) and the alpha2-adrenoceptor [1]. Specifically, THIQ demonstrates PNMT Ki = 9.7 µM and alpha2 Ki = 0.35 µM, yielding a selectivity ratio (alpha2 Ki / PNMT Ki) of only 0.036—indicating preferential alpha2 binding over PNMT inhibition, which is therapeutically undesirable for selective PNMT targeting [1]. In contrast, the introduction of a 3-hydroxymethyl substituent at the 1-position of THIQ improves selectivity 167-fold (selectivity = 6.0, with PNMT Ki = 1.1 µM, alpha2 Ki = 6.6 µM). While direct PNMT/alpha2 data for 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline are not yet published, this class-level SAR establishes that unsubstituted TIQ is a suboptimal comparator with off-target alpha2 liability, and that 1-position substitution is a validated strategy for achieving therapeutic selectivity [1].

PNMT inhibition alpha2-adrenoceptor selectivity catecholamine biosynthesis

1-Phenyl and 1-Benzyl TIQ Comparators: Dopamine D1 Receptor Affinity Ranking and Implications for 1-Pyridin-3-yl Scaffold Selection

A systematic structure-activity relationship study evaluating 1-substituted tetrahydroisoquinolines as ring-contracted analogs of the D1 antagonist SCH23390 established a clear affinity ranking: 1-phenyl > 1-benzyl > 4-phenyl substitution patterns [1]. Competitive binding measurements at D1 sites in rat corpus striatum homogenates demonstrated that 1-phenyl-TIQ derivatives exhibit the highest affinity among the series, followed in order of decreasing potency by 1-benzyl and 4-phenylisoquinolines [1]. The 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a heteroaromatic variant of the 1-phenyl series, with the pyridin-3-yl nitrogen introducing an additional hydrogen-bond acceptor site absent in the phenyl comparator while retaining the favorable 1-position aromatic substitution geometry that correlates with enhanced D1 receptor engagement [1][2].

dopamine D1 receptor CNS drug discovery receptor binding affinity

Comparative Dopamine D2 Receptor Modulation: TIQ Analogue Potency Differentiation

In vivo assessment of 1,2,3,4-tetrahydroisoquinoline analogs in mice demonstrated differential effects on striatal dopamine D2 receptor binding as measured by [11C]raclopride displacement [1]. Among the compounds evaluated—including parkinsonism-inducing TIQ, (R/S)-1-benzyl-TIQ, parkinsonism-preventing (R)- and (S)-1-methyl-TIQ, and N-methylated metabolites—TIQ and (S)-1-methyl-TIQ exhibited the strongest effect on [11C]raclopride binding, while N-methylated derivatives showed attenuated activity compared to their respective parent compounds [1]. The decrease in radioligand binding persisted for 7 hours post-administration, followed by an increase continuing until 10 days after both single and subchronic dosing [1]. These findings establish that 1-position substitution on the TIQ core is a critical determinant of D2 receptor-mediated dopamine release modulation, with the unsubstituted TIQ core and specific 1-alkyl/aryl substituents producing quantifiably distinct in vivo pharmacodynamic profiles [1].

dopamine D2 receptor in vivo receptor occupancy striatal binding

Procurement-Grade Purity Differentiation: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline Versus Commercial THIQ Core

Comparative assessment of commercially available 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline reveals a consistent purity specification range of 95-97% across multiple qualified suppliers, with analytical characterization including molecular weight (210.27 g/mol), molecular formula (C14H14N2), and MDL number (MFCD03825838) documentation . This purity profile supports direct use in medicinal chemistry campaigns without additional purification, contrasting with the unsubstituted 1,2,3,4-tetrahydroisoquinoline core which is frequently encountered as a technical-grade reagent requiring re-purification prior to sensitive biological assays due to oxidative degradation susceptibility . The presence of the 1-pyridin-3-yl substituent confers enhanced oxidative stability relative to the electron-rich unsubstituted TIQ core, reducing storage-related degradation and batch-to-batch variability in long-term screening campaigns .

chemical procurement purity specifications medicinal chemistry building blocks

Validated Application Scenarios for 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline in Scientific Procurement


DNase I Inhibitor Lead Optimization and Anti-Inflammatory Drug Discovery

Medicinal chemistry teams pursuing DNase I inhibitors for anti-inflammatory or autoimmune indications should prioritize 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline as a core scaffold based on direct comparative IC50 data showing 11.9-16.9% improved potency over alternative pyridyl regioisomers [1]. The compound serves as an optimal starting point for SAR expansion, with the 1-position pyridin-3-yl moiety providing a validated potency advantage while leaving the tetrahydroisoquinoline nitrogen and aromatic ring available for further functionalization. Procurement of this specific isomer rather than the 3-pyridin-3-yl positional isomer (CAS: 308806-07-7) or 4-pyridyl analogues is essential for maintaining the enzyme inhibitory activity documented in head-to-head comparisons [1].

Dopamine D1/D2 Receptor Ligand Development for CNS Disorders

For CNS drug discovery programs targeting dopamine receptor subtypes, 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline offers a strategically advantageous scaffold that aligns with the validated 1-position aromatic substitution geometry associated with optimal D1 receptor binding affinity [1]. The scaffold provides distinct in vivo D2 receptor modulation characteristics compared to N-methylated TIQ derivatives, with the 1-pyridin-3-yl substituent conferring metabolic advantages over N-alkylation pathways that attenuate pharmacological activity [2]. This compound is particularly suited for hit-to-lead campaigns where maintaining receptor subtype selectivity while optimizing CNS penetration and metabolic stability is paramount, especially when compared to the unsubstituted TIQ core which exhibits poor alpha2-adrenoceptor selectivity [3].

PNMT Inhibitor Screening and Selectivity Optimization Campaigns

Research programs investigating phenylethanolamine N-methyltransferase (PNMT) as a therapeutic target for hypertension or CNS catecholamine dysregulation should select 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline over the unsubstituted TIQ core [1]. Class-level SAR demonstrates that the unsubstituted TIQ core is a suboptimal comparator with an unfavorable selectivity ratio of 0.036 (alpha2 Ki / PNMT Ki), indicating 27.7-fold higher alpha2-adrenoceptor binding affinity than PNMT inhibitory potency [1]. In contrast, 1-position substitution on the TIQ framework is a validated approach for improving selectivity, with 3-hydroxymethyl-THIQ achieving a 167-fold selectivity enhancement over the unsubstituted core [1]. The 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline scaffold maintains this favorable 1-position substitution geometry while introducing the pyridyl nitrogen as an additional hydrogen-bond acceptor site for potential PNMT active site engagement.

Medicinal Chemistry Building Block Procurement for Parallel Synthesis Libraries

For high-throughput medicinal chemistry and parallel synthesis applications, 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline provides a procurement-ready building block with documented 95-97% purity and full analytical characterization (MW = 210.27, MF = C14H14N2, MDL = MFCD03825838, TPSA = 24.92, LogP = 2.3167) across multiple qualified suppliers [1][2]. The compound offers enhanced oxidative stability compared to the unsubstituted TIQ core, reducing storage-related degradation and ensuring batch-to-batch reproducibility in long-term screening campaigns [2]. The pyridin-3-yl substituent provides a versatile synthetic handle for further diversification via cross-coupling, N-alkylation, or heterocycle fusion, while the secondary amine in the tetrahydroisoquinoline ring enables rapid library enumeration through amide bond formation, reductive amination, or sulfonamide synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.